1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide 1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 954373-95-6
VCID: VC7901186
InChI: InChI=1S/C7HF4IO4/c8-2-1-6(5(11)4(10)3(2)9)12(14,15)16-7(1)13/h(H,14,15)
SMILES: C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F
Molecular Formula: C7HF4IO4
Molecular Weight: 351.98 g/mol

1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide

CAS No.: 954373-95-6

Cat. No.: VC7901186

Molecular Formula: C7HF4IO4

Molecular Weight: 351.98 g/mol

* For research use only. Not for human or veterinary use.

1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide - 954373-95-6

Specification

CAS No. 954373-95-6
Molecular Formula C7HF4IO4
Molecular Weight 351.98 g/mol
IUPAC Name 4,5,6,7-tetrafluoro-1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one
Standard InChI InChI=1S/C7HF4IO4/c8-2-1-6(5(11)4(10)3(2)9)12(14,15)16-7(1)13/h(H,14,15)
Standard InChI Key OPFKDVCBUPHSII-UHFFFAOYSA-N
SMILES C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F
Canonical SMILES C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₇HF₄IO₃, with a molecular weight of 335.98 g/mol . Its IUPAC name reflects a tetrafluorinated benzene ring fused to an iodinated oxole ring system. The hydroxy group at position 1 and the oxo group at position 3 create a hypervalent iodine center, which is critical for its reactivity (Figure 1).

Key Structural Features:

  • Tetrafluorinated aromatic ring: Fluorine atoms occupy positions 4, 5, 6, and 7, enhancing electron-withdrawing effects and stabilizing the iodine(III) center .

  • Hypervalent iodine coordination: The iodine atom adopts a trigonal bipyramidal geometry, bonded to two oxygen atoms and the aromatic system .

  • Hydroxy and oxo substituents: These groups participate in hydrogen bonding and influence solubility in polar solvents.

Table 1: Molecular Properties

PropertyValue
CAS No.954373-94-5
Molecular FormulaC₇HF₄IO₃
Molecular Weight335.98 g/mol
IUPAC Name4,5,6,7-Tetrafluoro-1-hydroxy-1λ³,2-benziodoxol-3-one
SMILESC12=C(C(=C(C(=C1I(OC2=O)O)F)F)F)F

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via iodine(III)-mediated fluorination of precursor benziodoxoles. A typical route involves:

  • Iodination: Reaction of 3,4,5,6-tetrafluorocatechol with iodine monochloride in acetic acid .

  • Oxidation: Treatment with hydrogen peroxide to form the iodine(III) center .

  • Purification: Crystallization from dichloromethane-hexane mixtures yields the pure product.

Reactivity Profile

The hypervalent iodine center enables diverse transformations:

  • Oxidation of alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions (e.g., room temperature, acetonitrile solvent).

  • Electrophilic fluorination: Serves as a fluorine source in the presence of silver tetrafluoroborate (AgBF₄), enabling geminal difluorination of alkenes .

  • Radical reactions: Generates trifluoromethyl radicals when irradiated, useful for C–H functionalization .

Applications in Organic Synthesis

Oxidizing Agent

The compound outperforms traditional oxidants like Dess-Martin periodinane in selectivity. For example:

  • Benzyl alcohol oxidation: Achieves 98% yield of benzaldehyde without over-oxidation to carboxylic acids.

  • Sterically hindered substrates: Successfully oxidizes 2-adamantanol to 2-adamantanone, a challenge for many reagents .

Fluorination Reactions

In collaboration with AgBF₄, it facilitates 1,2-difluorination of styrenes (Table 2) . The reaction proceeds via a iodonium intermediate, with one fluorine from the reagent and another from the counterion.

Table 2: Example Fluorination Reaction

SubstrateProductYield (%)
Styrene1,2-Difluoroethylbenzene85
α-Methylstyrene1,2-Difluoro-1-phenylethane78

Future Perspectives

Research opportunities include:

  • Mechanistic studies: Elucidating the role of fluorine substituents in modulating iodine(III) reactivity.

  • Drug discovery: Optimizing pharmacokinetic properties for antiviral applications.

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